molecular formula C11H13NO3 B3383634 3-[(2-methylbenzoyl)amino]propanoic Acid CAS No. 446828-80-4

3-[(2-methylbenzoyl)amino]propanoic Acid

Cat. No.: B3383634
CAS No.: 446828-80-4
M. Wt: 207.23 g/mol
InChI Key: VIRTZKQVLFLGGK-UHFFFAOYSA-N
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Description

General Context of Substituted Propanoic Acids in Chemical and Biological Sciences

Substituted propanoic acids represent a large and diverse class of organic compounds with significant importance in both chemical and biological sciences. Propanoic acid, a naturally occurring carboxylic acid, serves as a fundamental building block for a wide array of derivatives. wikipedia.orgatamanchemicals.com In industrial applications, propionic acid and its salts are utilized as preservatives in food and animal feed due to their ability to inhibit the growth of mold and some bacteria. wikipedia.orgatamanchemicals.comusda.gov

From a medicinal chemistry perspective, arylpropionic acid derivatives are a prominent family of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org These compounds, such as ibuprofen (B1674241) and ketoprofen, are widely recognized for their analgesic, antipyretic, and anti-inflammatory properties. orientjchem.org The biological activity of these NSAIDs is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. orientjchem.org Research in this area continues to focus on developing new derivatives with improved efficacy and reduced side effects. orientjchem.orgnih.govscilit.com Furthermore, propanoic acid derivatives are being investigated for a range of other biological activities, including antimicrobial and anticancer properties. orientjchem.orgmdpi.commdpi.com

Significance of Acylamino Acid Motifs in Organic and Medicinal Chemistry

The acylamino acid motif, which consists of an acyl group attached to an amino acid, is a crucial structural unit in a multitude of biologically active molecules. This motif is fundamental to the structure of peptides and proteins and is also a key feature in the design of new therapeutic agents. mdpi.com The incorporation of this motif can influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties. mdpi.com

In medicinal chemistry, N-acyl amino acids have emerged as a significant class of signaling molecules with therapeutic potential, particularly in the areas of analgesia and anti-inflammation. nih.gov For instance, N-arachidonoyl glycine, an endogenous lipid mediator, has been studied for its analgesic effects. nih.gov Researchers have also successfully merged the structural motifs of functionalized amino acids and alpha-aminoamides to create novel compounds with significant anticonvulsant activities. nih.gov The versatility of the acylamino acid structure allows for the synthesis of diverse libraries of compounds for screening for various biological activities, including anticancer and antimicrobial effects. mdpi.commdpi.com

Research Landscape of 3-[(2-methylbenzoyl)amino]propanoic Acid and Analogues

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the research landscape for its analogues, particularly other N-benzoyl-β-alanine derivatives and related structures, is active. Scientists are exploring the synthesis and biological activities of various substituted 3-aminopropanoic acid derivatives.

For example, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their potential as scaffolds for developing antimicrobial and anticancer candidates. mdpi.commdpi.com These studies highlight how modifications to the phenyl ring and the propanoic acid chain can lead to compounds with promising biological activities. Similarly, research into 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has identified promising scaffolds for the development of novel anticancer agents. mdpi.com The synthesis of various 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives has also been a subject of investigation, with some of the synthesized compounds exhibiting antimicrobial activity. researchgate.net

This body of research on analogous compounds suggests a clear scientific interest in the 3-aminopropanoic acid scaffold. The investigations into how different substituents on the benzoyl and amino groups affect the biological properties of these molecules provide a strong rationale for the synthesis and evaluation of this compound. The methyl substitution on the benzoyl ring, in particular, could influence the compound's steric and electronic properties, potentially leading to unique biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-4-2-3-5-9(8)11(15)12-7-6-10(13)14/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRTZKQVLFLGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307216
Record name N-(2-Methylbenzoyl)-β-alanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446828-80-4
Record name N-(2-Methylbenzoyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446828-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methylbenzoyl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Characterization of 3 2 Methylbenzoyl Amino Propanoic Acid and Analogues

Spectroscopic Analysis for Structural Elucidation (e.g., High-Resolution NMR, FT-IR, UV-Vis, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For 3-[(2-methylbenzoyl)amino]propanoic acid, the ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the 2-methylbenzoyl and the propanoic acid moieties.

In the ¹H NMR spectrum, the aromatic protons of the tolyl group would appear in the downfield region, typically between 7.0 and 8.0 ppm. The methyl group protons on the aromatic ring would present as a singlet around 2.3-2.5 ppm. The protons of the propanoic acid backbone would show distinct multiplets. The methylene (B1212753) group adjacent to the nitrogen (N-CH₂) would likely resonate around 3.5 ppm, while the methylene group adjacent to the carboxylic acid (CH₂-COOH) would be expected around 2.6 ppm. The N-H proton of the amide linkage would appear as a broad signal, the chemical shift of which is dependent on solvent and concentration. redalyc.orgchemicalbook.com

The ¹³C NMR spectrum would complement the proton data. The carbonyl carbons of the amide and carboxylic acid would be the most downfield, typically in the range of 170-180 ppm. The aromatic carbons would resonate between 125 and 140 ppm. The methyl carbon of the tolyl group would appear at approximately 20-22 ppm, and the methylene carbons of the propanoic acid chain would be found in the 30-40 ppm region. uobasrah.edu.iqhmdb.ca

Interactive Data Table: Expected NMR Chemical Shifts (δ) in ppm for this compound

Atom ¹H NMR (Expected Range) ¹³C NMR (Expected Range)
Aromatic-H7.0 - 8.0125 - 140
Ar-CH₃2.3 - 2.520 - 22
N-HVariable (broad)-
N-CH₂~3.5~35
CH₂-COOH~2.6~33
Amide C=O-~170
Carboxyl C=O-~175

Note: These are estimated values based on analogous structures and general NMR principles.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption band for the O-H stretch of the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. The N-H stretching vibration of the secondary amide would appear around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative. The amide C=O stretch (Amide I band) typically appears around 1640-1680 cm⁻¹, while the carboxylic acid C=O stretch is expected around 1700-1730 cm⁻¹. The N-H bend (Amide II band) is found near 1530-1560 cm⁻¹. Aromatic C-H stretching and bending vibrations would also be present.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₃NO₃), the molecular weight is 207.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 207. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 2-methylbenzoyl cation (m/z 119) and the propanoic acid radical cation or related fragments. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the benzoyl chromophore. A strong absorption band corresponding to the π → π* transition of the aromatic ring would be expected in the range of 200-280 nm.

X-ray Crystallography of this compound Derivatives

While the specific crystal structure of this compound is not publicly documented, analysis of closely related derivatives like N-benzoylalanine provides significant insights into the likely solid-state conformation and packing. X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Studies on N-aroyl-β-alanines have shown that these molecules often adopt conformations that are stabilized by a network of hydrogen bonds. In a representative analogue, the crystal structure is typically characterized by intermolecular hydrogen bonds involving the carboxylic acid group and the amide functionality. For instance, the carboxylic acid proton can form a hydrogen bond with the carbonyl oxygen of the amide group of an adjacent molecule, and the amide N-H can donate a hydrogen bond to a carbonyl oxygen of the carboxylic acid of another neighboring molecule. This often leads to the formation of extended chains or sheets in the crystal lattice. The presence of the methyl group on the benzoyl ring in this compound would influence the crystal packing, potentially leading to different polymorphic forms compared to its unsubstituted analogue.

Interactive Data Table: Representative Crystallographic Data for an N-Aroyl-β-alanine Analogue

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~9.3
b (Å)~10.3
c (Å)~11.0
β (°)~113
Hydrogen BondsN-H···O, O-H···O

Note: Data is based on a representative analogue and serves as an illustrative example.

Conformational Analysis and Intermolecular Interactions in the Solid State and Solution

The conformation of this compound, both in the solid state and in solution, is governed by a combination of intramolecular and intermolecular forces. The flexibility of the β-amino acid backbone allows for a range of possible conformations.

Computational Chemistry and Theoretical Studies on 3 2 Methylbenzoyl Amino Propanoic Acid Systems

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the electronic properties and determining the most stable three-dimensional structure of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for this purpose. ntnu.nonih.gov These calculations solve approximations of the Schrödinger equation to find the electron distribution and the minimum energy conformation of the molecule. ntnu.no

For 3-[(2-methylbenzoyl)amino]propanoic acid, geometry optimization would be performed to predict key structural parameters. The process involves adjusting the molecule's geometry to find the lowest energy state, which corresponds to the most stable structure. nih.gov DFT methods, particularly with hybrid functionals like B3LYP, are often superior to HF methods for predicting molecular geometries and vibrational frequencies as they include a degree of electron correlation. nih.govresearchgate.net

Studies on similar molecules show that the optimized geometric parameters (bond lengths and angles) obtained through these calculations generally show excellent agreement with experimental data from techniques like X-ray crystallography. researchgate.net The electronic properties, such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) map, can also be determined. These properties are critical for predicting the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Geometrical Parameters of this compound from DFT (B3LYP/6-31G ) Calculations** (Note: This is a representative table based on typical values and data from analogous structures.)

Parameter Bond/Angle Predicted Value
Bond Length C=O (carbonyl) 1.21 Å
C-O (hydroxyl) 1.35 Å
O-H (hydroxyl) 0.97 Å
C-N (amide) 1.34 Å
N-H (amide) 1.01 Å
C=O (amide) 1.24 Å
Bond Angle O=C-O (carboxyl) 124.5°
C-N-H (amide) 121.0°

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide a static picture of the most stable molecular structure, this compound is a flexible molecule with several rotatable single bonds. youtube.com Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net These simulations allow for the exploration of the molecule's conformational landscape—the full range of three-dimensional shapes it can adopt. nih.gov

An MD simulation would model the molecule within a simulated environment, often in a solvent like water, to mimic physiological conditions. nih.gov By simulating the molecule's movements over nanoseconds or longer, researchers can identify the most populated and energetically favorable conformations. nih.gov For propanoic acid derivatives, rotation around the C-C single bonds can lead to different spatial arrangements, such as gauche and anti conformers. nih.gov The results of these simulations can be visualized as a Ramachandran-like plot, showing the distribution of dihedral angles and highlighting the most stable conformational states. nih.gov This analysis is crucial for understanding how the molecule might change its shape to fit into a biological target's binding site.

Prediction of Spectroscopic Properties and Vibrational Analysis

Computational methods are highly effective at predicting spectroscopic properties, which can then be compared with experimental results from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm a molecule's structure. nih.gov Using the optimized geometry from DFT or HF calculations, the vibrational frequencies of the molecule can be calculated. icm.edu.plresearchgate.net

These calculations produce a theoretical vibrational spectrum, where each peak corresponds to a specific molecular motion, such as the stretching or bending of bonds. mdpi.com For instance, the characteristic C=O stretching vibration of the carboxylic acid and amide groups, and the N-H and O-H stretching vibrations, can be precisely calculated. mdpi.comnih.gov To improve the accuracy of the predictions, the calculated frequencies are often multiplied by a scaling factor to correct for approximations in the computational method and the effects of the molecule's environment. icm.edu.pl

Furthermore, Potential Energy Distribution (PED) analysis can be performed to assign the calculated vibrational frequencies to specific atomic motions within the molecule, providing a detailed interpretation of the experimental spectrum. mdpi.comnih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This is a representative table based on data from analogous structures.)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) (B3LYP/6-31G**)
O-H (Carboxylic Acid) Stretching ~3550
N-H (Amide) Stretching ~3350
C-H (Aromatic) Stretching 3100-3000
C-H (Aliphatic) Stretching 3000-2850
C=O (Carboxylic Acid) Stretching ~1720
C=O (Amide I) Stretching ~1660

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-Acylaminopropanoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgchemmethod.com The fundamental principle is that the activity of a molecule is directly related to its structure and physicochemical properties. wikipedia.org

For a series of 3-acylaminopropanoic acid derivatives, a QSAR study would involve several steps. First, a set of molecules with known biological activities (e.g., inhibitory concentration against a specific enzyme) is compiled. nih.govresearchgate.net Next, a wide range of molecular descriptors is calculated for each molecule. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. nih.gov

Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms (e.g., Support Vector Machines, Random Forest), a mathematical model is built that correlates the descriptors with the observed biological activity. chemmethod.comfrontiersin.org A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding chemists to focus on synthesizing the most promising candidates and saving significant time and resources. researchgate.net Studies on N-acyl-beta-alanine amides have shown that specific acyl moieties are crucial for antiproliferative activity, a finding that can be quantified and refined through QSAR. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction Studies

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the target), which is typically a protein receptor or enzyme. nih.gov This technique is essential for understanding how a potential drug molecule like this compound might interact with a biological target at the atomic level. mdpi.com

The process involves placing the 3D structure of the ligand into the binding site of the target protein. An algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site and scores them based on their binding affinity. researchgate.net The resulting scores, often expressed as binding energy, indicate the stability of the ligand-target complex. A lower binding energy suggests a more stable interaction.

Docking studies can reveal crucial details about the binding mode, such as which amino acid residues in the target's active site interact with the ligand. ekb.eg These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, a recent study performed molecular docking on derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, identifying potential interactions with the enzymes SIRT2 and EGFR, which are relevant targets in cancer therapy. mdpi.com Such insights are invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its potency and selectivity. nih.gov

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein (Note: This is a representative table based on typical docking study outputs.)

Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Example Kinase -8.5 LYS 72 Hydrogen Bond with carbonyl oxygen
ASP 184 Hydrogen Bond with amide N-H
LEU 132 Hydrophobic interaction with methylbenzoyl group

Role of 3 2 Methylbenzoyl Amino Propanoic Acid As a Chemical Scaffold and Building Block

Utilization in Peptidomimetic Design and β-Peptide Synthesis

3-[(2-methylbenzoyl)amino]propanoic acid belongs to the class of β-amino acids, which serve as fundamental building blocks in the field of peptidomimetics. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often exhibit enhanced metabolic stability, better bioavailability, and improved receptor affinity and selectivity. nih.gov The inherent structure of a β-amino acid, with an additional carbon atom in the backbone compared to natural α-amino acids, imparts unique conformational properties and resistance to enzymatic degradation by proteases.

The 3-acylaminopropanoic acid motif is particularly valuable for the synthesis of β-peptides. These are polymers of β-amino acids that can fold into stable, predictable secondary structures such as helices, sheets, and turns, much like their α-peptide counterparts. The specific nature of the acyl group, in this case, the 2-methylbenzoyl group, plays a significant role in dictating the conformational preferences of the resulting peptide chain through steric and electronic interactions. By incorporating units of this compound, chemists can design novel β-peptides with specific three-dimensional structures tailored for targeting various biological macromolecules, including proteins and nucleic acids. This strategic use allows for the development of new therapeutic agents and research tools that overcome the limitations of natural peptides. nih.gov

FeatureDescriptionRelevance to this compound
Backbone Structure Contains a β-amino acid scaffold (amino and carboxyl groups separated by three carbon atoms).Provides resistance to proteolytic degradation and allows for unique folding patterns not accessible to α-peptides.
Acyl Group Features a 2-methylbenzoyl group attached to the amino function.Influences local conformation, solubility, and potential for specific molecular interactions (e.g., π-stacking, hydrophobic interactions).
Application Serves as a building block for synthetic peptides.Enables the creation of β-peptides and peptidomimetics with tailored structures and enhanced stability for therapeutic or research purposes. nih.gov

Integration into Complex Heterocyclic Systems

The bifunctional nature of this compound, possessing both a reactive carboxylic acid and an amide linkage, makes it a versatile precursor for the synthesis of complex heterocyclic compounds. Amino acids and their derivatives are widely used as starting materials for constructing fused heterocyclic systems, such as those containing quinazoline, triazine, triazepine, or triazocine rings, many of which exhibit significant biological activity. nih.gov

The synthesis process often involves the chemical transformation of the amino acid derivative, followed by cyclization reactions. For example, the carboxylic acid moiety can be activated and reacted with a suitable binucleophilic reagent to form a ring system. Alternatively, the amide portion can participate in cyclization cascades. By using 3-acylaminopropanoic acid derivatives as starting materials, a variety of fused heterocyclic systems can be accessed. For instance, condensation reactions with reagents like methyl anthranilate can lead to intermediates that, upon further reaction with hydrazine, yield substituted quinazolinones. nih.gov These quinazolinone scaffolds can then be elaborated into more complex triazino-, triazepino-, or triazocino-quinazolinones through further cyclization steps. nih.gov This approach highlights the utility of the 3-acylaminopropanoic acid core as a flexible template for generating diverse heterocyclic libraries.

Starting MotifReagents/ConditionsResulting Heterocyclic System
Amino Acid Derivative1. Sulfonyl chloride, NaOH2. Methyl anthranilate, PCl33. Hydrazine hydrate3-Aminoquinazolinones nih.gov
3-Aminoquinazolinonep-Chlorobenzaldehyde, Acetic AcidSchiff's Base leading to fused systems nih.gov
3-AminoquinazolinoneBenzaldehydes, DMFTriazepinoquinazolinones nih.gov

Design of Novel Chemical Entities Based on the 3-Acylaminopropanoic Acid Motif

The 3-acylaminopropanoic acid motif is a recognized pharmacophore and a valuable starting point for the design of novel chemical entities with therapeutic potential. By systematically modifying the substituents on the aromatic ring of the acyl group and on the propanoic acid backbone, medicinal chemists can develop new compounds with optimized activity against specific biological targets.

Research has demonstrated the success of this approach in developing potent enzyme inhibitors and other bioactive molecules. For example, derivatives of 3-amino-2-hydroxy-3-phenylpropanoic acid have been synthesized and identified as potent inhibitors of Aminopeptidase N (APN/CD13), an enzyme overexpressed in tumor cells that plays a role in cancer invasion and metastasis. nih.gov In one study, a derivative, compound 7e, showed more potent inhibition of APN than the known inhibitor bestatin. nih.gov Similarly, novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been developed as promising scaffolds for anticancer agents that target both drug-sensitive and drug-resistant lung cancer models by potentially interacting with targets like SIRT2 and EGFR. mdpi.com These examples underscore the importance of the 3-acylaminopropanoic acid scaffold in lead optimization and the discovery of new drugs. mdpi.comnih.govscilit.comresearchgate.net

3-Acylaminopropanoic Acid DerivativeBiological TargetTherapeutic PotentialReference
3-amino-2-hydroxyl-3-phenylpropanoic acid derivativesAminopeptidase N (APN/CD13)Anticancer (inhibition of tumor invasion and metastasis) nih.gov
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesSIRT2 and EGFR (proposed)Anticancer (targeting drug-resistant lung cancer) mdpi.com
Primaquine-Cinnamic Acid Conjugates (Amide Type)Not specified for antiviral activityAntiviral (Human Coronavirus) mdpi.com
3-((4-hydroxyphenyl)amino)propanoic acid derivativesBacterial and Fungal PathogensAntimicrobial (against multidrug-resistant strains) nih.govresearchgate.net

Applications in Solid-Phase Organic Synthesis Strategies

This compound and similar structures are well-suited for use in solid-phase organic synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). beilstein-journals.orgpeptide.com SPPS is a cornerstone technique that allows for the efficient, automated synthesis of peptides and other oligomers by anchoring the growing chain to an insoluble polymer resin. wpmucdn.comgoogle.com This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each reaction step. peptide.com

In a typical Fmoc/tBu-based SPPS cycle, this compound can be incorporated as a building block. mdpi.com The general procedure involves:

Attachment: The carboxylic acid group of the first amino acid (or the building block itself) is covalently linked to a functionalized solid support (resin).

Deprotection: A temporary protecting group on the α-amino group of the resin-bound molecule, typically the base-labile fluorenylmethoxycarbonyl (Fmoc) group, is removed using a solution of piperidine (B6355638) in a suitable solvent. wpmucdn.com

Coupling: The newly exposed free amine is then coupled to the activated carboxylic acid of the next incoming building block, such as this compound. Activation of the carboxylic acid is achieved using coupling reagents like DIC (diisopropylcarbodiimide) in the presence of an additive like Oxyma. wpmucdn.com

Washing: After the coupling reaction is complete, the resin is thoroughly washed to remove unreacted reagents and soluble byproducts.

This cycle of deprotection, coupling, and washing is repeated until the desired sequence is assembled. Finally, the completed molecule is cleaved from the solid support, and any permanent side-chain protecting groups are removed. The compatibility of the 3-acylaminopropanoic acid structure with these standard procedures makes it a valuable component for constructing complex peptides, peptidomimetics, and combinatorial libraries for drug discovery. nih.govnih.gov

Mechanistic Investigations of Biological Interactions of 3 2 Methylbenzoyl Amino Propanoic Acid Derivatives

In Vitro Receptor Binding and Functional Assays for Specific Molecular Targets (e.g., NMDA Receptor Glycine Site)

Derivatives of β-amino acids, including structures related to 3-[(2-methylbenzoyl)amino]propanoic acid, have been investigated for their ability to interact with specific molecular targets, most notably the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in synaptic plasticity and brain function, possesses a glycine co-agonist binding site on its GluN1 subunit, which is essential for receptor activation.

Radioligand binding assays are a primary tool for assessing the affinity of a compound for a specific receptor. In the context of the NMDA receptor, studies often measure the ability of test compounds to displace a radiolabeled ligand, such as [³H]CGS 19755, from the glutamate site or other specific ligands from the glycine site. For instance, various competitive NMDA receptor antagonists have been shown to inhibit the binding of such radioligands with inhibition constants (Kᵢ) ranging from the nanomolar to the low micromolar scale.

Functional assays, such as two-electrode voltage-clamp electrophysiology on oocytes expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A-D), provide deeper insights into the nature of the interaction. These assays can determine whether a compound acts as an agonist, antagonist, or partial agonist by measuring the electrical currents generated upon receptor activation. For example, a series of (R)-2-amino-3-triazolpropanoic acid derivatives, which share a core amino propanoic acid structure, were identified as glycine site agonists with varying degrees of potency and efficacy across different GluN2 subunits. Some of these compounds were found to be full agonists at certain subtypes while acting as partial agonists at others, highlighting the potential for developing subtype-selective modulators.

Derivative ClassTargetAssay TypeKey FindingsReference
Competitive AntagonistsNMDA ReceptorRadioligand BindingInhibition constants (Kᵢ) in the range of 40-2000 nM.
(R)-2-amino-3-triazolpropanoic acidsNMDA Receptor Glycine SiteTwo-electrode voltage-clampIdentified as full and partial agonists with subtype selectivity (GluN1/2A-D). Some showed 3- to 7-fold preference for GluN1/2C-D subtypes.
(R)-3-(5-furanyl)carboxamido-2-aminopropanoic acidsNMDA Receptor Glycine SiteFunctional AssaysDisplayed pronounced variation in potency and efficacy among NMDA receptor subtypes.

Enzyme Inhibition Studies and Mechanistic Insights (e.g., Cyclooxygenase, Neuraminidase)

The therapeutic potential of this compound derivatives extends to their ability to inhibit key enzymes involved in various pathological processes. Notable examples include cyclooxygenase (COX) and neuraminidase.

Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. The inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 2-aryl propanoic acids, a class of compounds structurally related to the subject molecule, have been extensively studied as COX inhibitors. In vitro assays are used to determine the inhibitory potency of these compounds, typically expressed as the half-maximal inhibitory concentration (IC₅₀). Molecular docking studies complement these experimental findings by providing insights into the binding interactions within the active site of the COX enzymes. These studies have shown that interactions such as hydrogen bonding and van der Waals forces are crucial for the binding of inhibitors to the enzyme's active site.

Neuraminidase Inhibition: Neuraminidase is a critical enzyme for the influenza virus, facilitating the release of new virus particles from infected cells. Its inhibition is a key strategy for treating influenza. β-amino acid derivatives have been explored as potential neuraminidase inhibitors. Enzyme kinetic studies are used to determine the inhibition constants (Kᵢ) and to understand the mechanism of inhibition. X-ray crystallography of inhibitor-enzyme complexes has provided detailed mechanistic insights, revealing, for example, that some inhibitors can induce conformational changes in the enzyme's side chains, such as that of Glu 278. It has also been shown that specific functional groups, like an amino group in the β-position relative to a carboxylic acid, can form crucial interactions with conserved residues like Tyr 406 in the enzyme's active site, underscoring the importance of precise structural features for potent inhibition.

Enzyme TargetDerivative ClassKey Mechanistic FindingPotency MetricReference
Cyclooxygenase (COX-1/COX-2)2-(3-benzoylphenyl)propanoic acid derivativesBinding via hydrogen bonding and van der Waals forces in the active site.IC₅₀ values comparable to known inhibitors like meloxicam.
Influenza NeuraminidasePhenylglycine and Pyrrolidine derivatives (α- and β-amino acids)Induced conformational change in Glu 278; β-amino group interacts with Tyr 406.Kᵢ values in the 50 µM range.

Structure-Activity Relationship (SAR) Studies Correlating Chemical Structure with Mechanistic Biological Activity

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and evaluating the corresponding changes in activity, researchers can identify the key molecular features required for a desired biological effect.

For NMDA receptor modulators, SAR studies have elucidated critical structural determinants for binding affinity and functional activity. For example, in studies of α-amino-2-phenylcyclohexanone derivatives, the nature and position of substituents on the phenyl ring and the amine group were found to significantly impact binding affinity for the GluN2B subunit. Maximum binding affinity was often achieved with specific substituents, such as a hydroxyl group on the phenyl ring and a hydrogen on the amine. These studies help in building models of the receptor's binding pocket, highlighting features such as deep hydrophobic pockets that can influence potency and selectivity.

In the context of antimicrobial agents, SAR analyses of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown that antimicrobial activity is highly structure-dependent. The introduction of different substituents, such as a 4-NO₂ group on a phenyl ring, enhanced activity against specific bacterial strains like S. aureus and E. coli. Similarly, for thiazole derivatives of propanoic acid, the presence of an oxime moiety was found to significantly enhance antiproliferative activity against cancer cells, suggesting this functional group plays a key role in the compound's bioactivity.

Investigation of Antimicrobial Mechanisms in Non-Clinical Models

Derivatives of β-amino acids have demonstrated promising antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria and fungi. Mechanistic studies in non-clinical models aim to identify the specific cellular processes disrupted by these compounds.

One investigated mechanism is the inhibition of bacterial cell division. For instance, certain quinolinium derivatives have been shown to disrupt the GTPase activity and dynamic assembly of the FtsZ protein. FtsZ is a crucial protein that forms a ring structure at the site of cell division, and its inhibition ultimately leads to bacterial cell death.

Another potential target for amino acid derivatives is the synthesis of the bacterial cell wall. Enzymes involved in the peptidoglycan synthesis pathway, such as those in the MurA-F pathway, are essential for bacterial viability and represent attractive targets for novel antibiotics. The antimicrobial activity of N-substituted-β-amino acid derivatives containing moieties like 2-hydroxyphenyl has been demonstrated against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as fungi like Candida tenuis and Aspergillus niger. While the precise molecular targets are still under investigation for many of these compounds, their broad-spectrum activity suggests they may interfere with fundamental cellular processes.

Role in Metal Complexation and Biometal Chelation Studies Affecting Biological Activity

The dysregulation of biometals such as iron, copper, and zinc has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease. Consequently, the chelation of these metal ions has emerged as a potential therapeutic strategy. Compounds capable of binding to and sequestering excess metal ions can mitigate their toxic effects, such as the generation of reactive oxygen species and their contribution to protein aggregation.

Modulation of Protein-Protein Interactions and Conformational Stability (e.g., β-sheet formation in peptides)

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is associated with numerous diseases. The development of small molecules that can modulate these interactions is a growing area of therapeutic research. One strategy involves designing molecules that can mimic or stabilize specific secondary structures, such as β-sheets or α-helices, which are often found at the interface of interacting proteins.

Amino acids and their derivatives are ideal building blocks for creating such modulators due to their structural diversity and role in protein structure. By incorporating specific structural constraints, derivatives of this compound could potentially be designed to influence the conformational stability of peptides and proteins. For instance, they could act as scaffolds to present key functional groups in a specific spatial arrangement, thereby disrupting or stabilizing a PPI. While this remains a more theoretical application for this specific compound class pending further research, the foundational principles are well-established in medicinal chemistry.

Future Research Directions and Emerging Paradigms in 3 2 Methylbenzoyl Amino Propanoic Acid Research

Advanced Synthetic Methodologies for Enhanced Diversity and Complexity

The future synthesis of 3-[(2-methylbenzoyl)amino]propanoic acid and its analogs will likely move beyond traditional methods to embrace more advanced and efficient strategies. The goal is to create a wider array of structurally diverse and complex derivatives, which can then be screened for various applications.

One promising avenue is the application of novel polymerization techniques. For instance, the controllable ring-opening polymerization of N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs) has been shown to be an effective method for producing poly(β-peptoid)s with well-defined structures. chinesechemsoc.org This method, which can be performed in open vessels under mild conditions, allows for the synthesis of polymers with targeted molecular weights and diverse functionalities. chinesechemsoc.orgchinesechemsoc.org Adapting such methodologies to incorporate the 2-methylbenzoyl group could lead to the creation of novel materials with unique properties.

Furthermore, advancements in the synthesis of β-alanine itself, the backbone of the target molecule, will play a crucial role. While chemical synthesis methods for β-alanine are well-developed, they often require harsh conditions. nih.gov Biological methods, on the other hand, offer the advantages of specificity, milder reaction conditions, and simpler processes, making them a more sustainable and promising approach for producing the core structure of this compound. nih.gov

The development of one-pot synthesis methods for N-aryl-β-alanine derivatives also presents an efficient route to generating a library of related compounds. These methods can streamline the synthetic process, reduce waste, and allow for the rapid production of derivatives with varied substitution patterns on the aryl ring. researchgate.net

Synthetic Advancement Potential Application to this compound Key Benefits
Ring-Opening Polymerization of β-NNTAsSynthesis of polymers with repeating this compound units.Controllable molecular weight, diverse functionalities, mild reaction conditions. chinesechemsoc.orgchinesechemsoc.org
Biocatalytic Synthesis of β-alanineGreener production of the β-alanine precursor.Product specificity, mild conditions, simpler process. nih.gov
One-Pot Synthesis of N-aryl-β-alanine DerivativesRapid generation of a library of analogs with diverse aryl substitutions.Increased efficiency, reduced waste, enhanced structural diversity. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical and biological research. uminho.pt These computational tools can significantly accelerate the discovery and optimization of novel compounds like this compound.

The application of explainable AI (XAI) models can provide insights into why a particular compound is predicted to be active or inactive. mdpi.com For instance, by analyzing the features that the model deems important for binding to a biological target, researchers can better understand the underlying mechanisms of action and design more effective molecules. mdpi.com

AI/ML Application Description Potential Impact on Research
De Novo Molecular DesignGenerative models create novel molecular structures with desired properties. elsevier.comAccelerates the discovery of new and diverse analogs of this compound.
Property Prediction (QSAR, ADME)ML models forecast biological activity and physicochemical properties based on molecular structure. elsevier.compharmamicroresources.comPrioritizes the synthesis of promising compounds and reduces the number of failed experiments.
Protein Structure PredictionDeep learning models like AlphaFold predict the 3D structure of protein targets. numberanalytics.comnih.govFacilitates structure-based design of ligands for specific biological targets.
Explainable AI (XAI)Provides insights into the decision-making process of ML models. mdpi.comEnhances understanding of structure-activity relationships and guides rational drug design.

Exploration of Novel Mechanistic Biological Targets Beyond Current Scope

The structural motifs present in this compound, namely the N-acyl amino acid and the benzoyl group, suggest a range of potential biological targets that could be explored in future research.

N-acyl amino acids are a class of endogenous signaling molecules with diverse biological roles. nih.gov They have been shown to interact with a variety of targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes involved in their metabolism, such as fatty acid amide hydrolase (FAAH). nih.gov Future research could investigate whether this compound or its derivatives can modulate the activity of these targets. The unique 2-methylbenzoyl substitution may confer selectivity for specific receptor subtypes or enzyme isoforms.

The benzoyl moiety is a common feature in many biologically active compounds. For example, benzofuran (B130515) derivatives containing a benzoyl group have been investigated as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, and as modulators of estrogen receptors. epa.govnih.gov Similarly, benzohydrazide (B10538) derivatives have shown inhibitory activity against various enzymes. researchgate.net These findings suggest that this compound could potentially interact with a broad range of protein targets, and its biological activity profile may be wider than initially anticipated.

Furthermore, post-translational modifications such as succinylation of lysine (B10760008) residues are increasingly recognized as important regulatory mechanisms in cellular processes. acs.org Given the structural similarity of the propanoic acid moiety to succinic acid, it is conceivable that this compound could interfere with or mimic the effects of succinylation, thereby modulating the function of key proteins involved in metabolism and signaling.

Potential Target Class Rationale Based on Structural Motifs Examples of Specific Targets
G Protein-Coupled Receptors (GPCRs)The N-acyl amino acid structure is known to interact with GPCRs. nih.govCannabinoid receptors, orphan GPCRs.
Ion ChannelsN-acyl amino acids can modulate the activity of various ion channels. nih.govVoltage-gated calcium channels, transient receptor potential (TRP) channels.
EnzymesThe amide bond can be a substrate for hydrolases, and the overall structure may inhibit other enzymes.Fatty Acid Amide Hydrolase (FAAH) nih.gov, Acetylcholinesterase nih.gov, Butyrylcholinesterase nih.gov
Nuclear ReceptorsThe benzoyl group is present in some modulators of nuclear receptors.Estrogen receptors. epa.gov

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling (Non-human/Non-clinical)

To fully understand the biological fate and potential environmental impact of this compound, the development of advanced analytical techniques for its trace analysis and metabolite profiling in non-human/non-clinical settings is essential.

Hyphenated chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are powerful tools for the detection and quantification of small molecules in complex matrices. researchgate.netbohrium.com Future research should focus on developing highly sensitive and specific GC-MS and LC-MS methods for this compound. This would involve optimizing sample preparation procedures, chromatographic separation conditions, and mass spectrometric detection parameters to achieve low detection limits, potentially in the parts-per-million (ppm) or even lower range. cerealsgrains.org

Metabolomics approaches can be used to investigate the biotransformation of this compound in various biological systems, such as in vitro cell cultures or environmental microorganisms. nih.gov By comparing the metabolic profiles of systems exposed to the compound with those of control systems, it may be possible to identify novel metabolites. The structures of these metabolites can then be elucidated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The use of integrated analytical platforms, which combine data from multiple techniques like NMR and MS, can provide a more comprehensive picture of the metabolic fate of the compound. bohrium.comnih.gov This can help in building a more complete understanding of its biotransformation pathways and potential persistence in different environments.

Analytical Technique Application in Research Key Advantages
Gas Chromatography-Mass Spectrometry (GC-MS)Quantification of volatile derivatives of the compound and its metabolites in environmental and biological samples. creative-proteomics.comHigh sensitivity and specificity, well-established for volatile organic acids. creative-proteomics.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Detection and quantification of the compound and its non-volatile metabolites in aqueous and biological matrices. researchgate.netSuitable for a wide range of polar and non-polar compounds, high throughput. bohrium.com
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurements for the identification of unknown metabolites. nih.govEnables elemental composition determination and structural elucidation.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural characterization of the compound and its metabolites. researchgate.netbohrium.comProvides detailed structural information without the need for derivatization. bohrium.com
Integrated Metabolomics PlatformsComprehensive profiling of metabolic changes induced by the compound. bohrium.comnih.govIncreased coverage of the metabolome and more reliable metabolite identification. bohrium.com

Q & A

Q. What are the common synthetic routes for preparing 3-[(2-methylbenzoyl)amino]propanoic Acid?

The synthesis typically involves coupling 3-aminopropanoic acid with 2-methylbenzoyl chloride under Schotten-Baumann conditions. This reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of the benzoyl chloride. Key steps include:

  • Reagents : 3-aminopropanoic acid, 2-methylbenzoyl chloride, aqueous sodium hydroxide.
  • Conditions : Stirring at 0–5°C to control exothermicity, followed by room-temperature reaction completion.
  • Purification : Acidification to precipitate the product, followed by recrystallization from ethanol/water . Validation Tip: Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 4:1) and confirm purity using HPLC or 1H^1H-NMR.

Q. How is the purity and structural integrity of this compound validated in research settings?

Standard analytical methods include:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy :
  • 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., benzoyl methyl at δ ~2.4 ppm).
  • IR spectroscopy for characteristic peaks (amide C=O stretch ~1650 cm1^{-1}, carboxylic acid O-H ~2500–3000 cm1^{-1}).
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+ expected for C11_{11}H13_{13}NO3_3: 208.0974) .

Q. What are the primary research applications of this compound?

The compound serves as:

  • A building block for synthesizing peptidomimetics or enzyme inhibitors due to its amide and carboxylic acid functionalities.
  • A ligand precursor in coordination chemistry (e.g., forming metal complexes for catalytic studies).
  • A substrate for studying acyltransferase or hydrolase enzyme kinetics .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoyl group) influence the compound’s bioactivity?

Comparative studies with analogs (e.g., 3-[(4-fluorobenzoyl)amino]propanoic acid) reveal:

  • Electron-withdrawing groups (e.g., -F, -NO2_2) enhance binding to enzymes like serine proteases by increasing electrophilicity.
  • Steric effects : Bulky substituents (e.g., 2,4,6-trimethylbenzoyl) reduce binding affinity in sterically constrained active sites. Methodology:
  • Synthesize analogs via tailored benzoyl chlorides.
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

Q. What computational approaches are used to predict interactions between this compound and biological targets?

  • Density Functional Theory (DFT) : Optimizes geometry and calculates electrostatic potential maps to identify reactive sites.
  • Molecular Docking (AutoDock/Vina) : Screens against protein databases (e.g., PDB) to predict binding modes.
  • MD Simulations : Evaluates stability of ligand-protein complexes over nanoseconds (e.g., GROMACS/AMBER). Case Study: DFT studies on similar compounds identified hydrogen bonding between the amide carbonyl and catalytic serine in hydrolases .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from:

  • Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) affecting solubility.
  • Enzyme Isoforms : Differential activity against homologous enzymes (e.g., COX-1 vs. COX-2). Resolution Strategy:
  • Standardize protocols (e.g., IC50_{50} determination under uniform conditions).
  • Validate findings using orthogonal assays (e.g., fluorescence quenching vs. radiometric assays) .

Q. What are the challenges in optimizing this compound for in vivo studies?

Key issues include:

  • Poor Bioavailability : Due to high polarity (carboxylic acid group). Solutions: Ester prodrugs (e.g., ethyl ester) or PEGylation.
  • Metabolic Instability : Susceptibility to amidases. Mitigation: Introduce steric hindrance (e.g., α-methyl substitution).
  • Toxicity Screening : Use in vitro hepatocyte assays and zebrafish models to prioritize candidates .

Methodological Guidelines

  • Synthetic Optimization : For scale-up, replace THF with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Data Reproducibility : Archive NMR (FID files) and HPLC (raw chromatograms) in open-access repositories (e.g., Zenodo).
  • Ethical Compliance : Adhere to institutional guidelines for handling derivatives with potential bioactivity (e.g., cytotoxicity testing in BSL-2 labs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.